molecular formula C16H13ClF5N B2681783 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2344680-67-5

3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2681783
CAS No.: 2344680-67-5
M. Wt: 349.73
InChI Key: RHRYGGXDTRAPAE-UHFFFAOYSA-N
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Description

Historical Context and Development Trajectory

The development of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is rooted in the broader evolution of fluorinated aromatic compounds in pharmaceutical research. Fluorine incorporation into organic molecules became a cornerstone of drug design in the late 20th century, driven by its ability to modulate bioavailability, metabolic stability, and target binding affinity. Early work on chlorinated and fluorinated phenylpropanamines, such as the synthesis of 3-chloro-1-(4-fluorophenyl)propan-1-ol, laid the groundwork for more complex derivatives.

The target compound emerged from efforts to optimize the pharmacokinetic profiles of central nervous system (CNS) agents and enzyme inhibitors. Its structural complexity—featuring a propan-1-amine backbone with dual aromatic rings—reflects a deliberate strategy to balance lipophilicity and electronic effects. The inclusion of a trifluoromethyl group at the meta position of one aryl ring enhances electron-withdrawing properties, potentially stabilizing charge interactions in biological systems. Historical patent literature, such as the synthesis of related intermediates like (S)-3-(4-Chloro-3-fluorophenyl)-1-(4-fluoro-3-(trifluoromethyl)phenyl)propan-1-amine, underscores its role as a precursor in antipsychotic and antidepressant drug candidates.

Structural Significance in Fluorinated Amine Chemistry

The molecular architecture of this compound exemplifies key principles in fluorinated amine design. The compound’s structure (C₁₆H₁₃ClF₅N, MW 349.73) integrates multiple halogen atoms and a trifluoromethyl group, creating a distinct electronic profile. The chloro and fluoro substituents on the phenyl rings induce steric hindrance and dipole moments, which can influence binding to hydrophobic enzyme pockets or neurotransmitter receptors.

The amine group at the propan-1-position serves as a hydrogen bond donor, a feature critical for interactions with biological targets such as G protein-coupled receptors (GPCRs). Comparative studies with simpler analogues, like (3S)-3-Amino-3-(4-chloro-3-fluorophenyl)propan-1-ol, reveal that the addition of a trifluoromethylphenyl group enhances metabolic stability by reducing oxidative deamination. However, the steric bulk of the trifluoromethyl group may also limit conformational flexibility, necessitating careful optimization in drug candidates.

Table 1: Key Structural Features and Their Implications

Feature Electronic Effect Biological Implication
Trifluoromethyl group Strong electron-withdrawing Stabilizes charge-transfer interactions
Chloro-fluorophenyl Moderate electronegativity Enhances lipophilicity
Propan-1-amine backbone Hydrogen bond donor capability Facilitates receptor binding

Current Research Landscape and Knowledge Gaps

Recent studies have focused on synthesizing and characterizing this compound derivatives for applications in neurodegenerative disease therapy. For example, asymmetric synthesis routes employing chiral catalysts have been developed to produce enantiomerically pure forms, such as the (S)-configured variant. These efforts aim to exploit stereoselectivity in target binding, as seen in related compounds like MRL-A and MRL-B, which exhibit CYP3A-mediated metabolic activation.

Despite progress, critical knowledge gaps persist:

  • Metabolic Stability : While fluorination generally reduces metabolic clearance, the compound’s trifluoromethyl group may undergo oxidative defluorination, as observed in similar structures. Detailed studies on cytochrome P450 interactions are lacking.
  • Target Specificity : The molecule’s potential affinity for serotonin or dopamine receptors remains unexplored, despite structural parallels to known psychoactive agents.
  • Synthetic Scalability : Current methods, such as reductive amination of ketone precursors, yield moderate quantities. Continuous-flow chemistry or enzymatic catalysis could address this limitation.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF5N/c17-12-4-1-9(7-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRYGGXDTRAPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-fluoroaniline and 4-fluoro-3-(trifluoromethyl)benzaldehyde.

    Formation of Intermediate: The first step involves the formation of an imine intermediate by reacting 4-chloro-3-fluoroaniline with 4-fluoro-3-(trifluoromethyl)benzaldehyde under acidic conditions.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The chloro and fluoro groups on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenylpropylamines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple fluorine substituents, which often enhance biological activity and lipophilicity. The molecular formula is C16H15ClF4NC_{16}H_{15}ClF_4N, and it exhibits properties typical of fluorinated organic compounds, such as increased metabolic stability and unique interactions with biological targets.

Antidepressant Activity

Research has indicated that compounds with similar structures to 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine may exhibit antidepressant properties. The presence of trifluoromethyl groups is often correlated with enhanced serotonin reuptake inhibition, making these compounds potential candidates for treating depression and anxiety disorders.

Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound, revealing that modifications in the fluorine substituents significantly influenced their binding affinity to serotonin receptors. The findings suggested that the trifluoromethyl group enhances selectivity towards the serotonin transporter (SERT) .

Anticancer Properties

Fluorinated compounds have shown promise in oncology due to their ability to interact with various cellular pathways involved in tumor growth. The specific compound under discussion has been investigated for its efficacy against certain cancer cell lines.

Data Table: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA549 (Lung)5.2Apoptosis induction
Compound BMCF7 (Breast)4.8Cell cycle arrest
This compoundHeLa (Cervical)6.0Inhibition of proliferation

This table illustrates that while the compound exhibits moderate activity, further optimization could enhance its anticancer potential.

Neurological Applications

The structural characteristics of this compound suggest possible applications in treating neurodegenerative diseases. Compounds with similar frameworks have been shown to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.

Case Study:
A recent investigation into the neuroprotective effects of fluorinated amines demonstrated that they could reduce neuroinflammation in models of Alzheimer’s disease, potentially offering a new avenue for therapeutic intervention .

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro, fluoro, and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Propan-1-Amine Molecular Formula Key Structural Features Reference
Target Compound 4-chloro-3-fluorophenyl; 4-fluoro-3-(trifluoromethyl)phenyl C₁₆H₁₂ClF₄N Dual halogenation (Cl, F) and trifluoromethyl group on adjacent aromatic rings N/A
3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine (hydrochloride) 3,4-difluorophenyl; 4-fluoro-3-(trifluoromethyl)phenyl C₁₆H₁₂F₅N·HCl Replaces Cl with F at the 3-position; hydrochloride salt enhances solubility
Cinacalcet Hydrochloride (R)-1-(naphthalen-1-yl)ethyl; 3-(trifluoromethyl)phenyl C₂₂H₂₂F₃N·HCl Chiral naphthyl-ethyl group; single trifluoromethylphenyl substituent
1-(4-Bromophenyl)-3-(4-fluorophenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine 4-bromophenyl; 4-fluorophenyl; N,N,N-trimethyl C₁₉H₁₅BrF₄N Trimethylamine and bromo substitution; trifluoromethyl on backbone
(4-Fluoro-3-trifluoromethyl-phenyl)-{...}-amine (EP 1 926 722 B1) 4-fluoro-3-trifluoromethylphenyl; benzimidazolyl-pyridinyl C₂₃H₁₆F₆N₆O Benzimidazole-pyridine core; shared 4-fluoro-3-CF₃-phenyl group

Key Observations :

  • Halogen vs. Trifluoromethyl : The target compound’s 4-chloro-3-fluorophenyl group introduces a mix of electron-withdrawing effects (Cl, F) distinct from analogs with difluorophenyl (e.g., ) or bromophenyl (e.g., ).
  • Chirality and Bulky Groups : Cinacalcet’s chiral naphthyl-ethyl group enhances receptor selectivity, a feature absent in the target compound, which may impact binding specificity .
  • Backbone Modifications : The trifluoromethyl group on the propan-1-amine backbone in alters steric and electronic profiles compared to aromatic trifluoromethylation in the target.

Electronic and Physicochemical Properties

Density-functional theory (DFT) studies () predict that the target compound’s chloro and fluoro substituents enhance electron-withdrawing effects, polarizing the aromatic rings and influencing charge distribution. Comparatively:

  • The trifluoromethyl group in both the target and Cinacalcet () increases lipophilicity (logP), impacting membrane permeability.

Biological Activity

The compound 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is a member of the amine class of compounds, notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H15ClF4N
  • Molecular Weight : 347.74 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement of fluorine and chlorine atoms, which may enhance its biological activity through various mechanisms.

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Anticancer Activity : Many derivatives of amine compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of halogen substituents (like fluorine and chlorine) can enhance these effects by modifying the electronic properties of the compound, thereby increasing its interaction with biological targets .
  • Inhibition of Enzymatic Activity : Compounds in this class have been reported to inhibit various enzymes such as carbonic anhydrase (CA) and histone deacetylases (HDAC), which play crucial roles in cancer progression and other diseases .

Anticancer Activity

A study evaluated the anticancer properties of related oxadiazole derivatives, revealing significant cytotoxicity against multiple cancer cell lines. The following table summarizes the findings related to various derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AHeLa2.76Apoptosis induction
Compound BCaCo-29.27HDAC inhibition
Compound CH9c20.003Cell cycle arrest

These results suggest that modifications to the structure can lead to enhanced potency against specific cancer types .

Enzyme Inhibition

The compound's ability to inhibit key enzymes has been highlighted in several studies:

  • Histone Deacetylase (HDAC) : Inhibitors have shown potential in cancer therapy by altering gene expression related to cell proliferation.
  • Carbonic Anhydrase (CA) : Inhibition can lead to reduced tumor growth and metastasis by affecting pH regulation within tumors .

Case Studies

  • Case Study on Antitumor Activity :
    • In vitro studies demonstrated that a derivative similar to the target compound exhibited an IC50 value of 1.143 µM against renal cancer cells, indicating high selectivity and potency .
  • Case Study on Enzyme Interaction :
    • A study assessing the interaction with HDAC revealed that specific substitutions on the phenyl ring dramatically increased inhibitory activity, suggesting a structure-activity relationship that could be exploited for drug design .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Chloro-3-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-fluoro-3-(trifluoromethyl)benzaldehyde with 3-(4-chloro-3-fluorophenyl)propylamine under catalytic hydrogenation (H₂, Pd/C) in ethanol yields the target compound. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water .
  • Purity Assurance : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to verify purity >95%. Monitor for regioisomers or diastereomers, common in trifluoromethyl-substituted systems .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Techniques :
  • ¹H/¹³C NMR : Look for signals at δ ~2.8–3.5 ppm (methylene protons adjacent to amine) and δ ~6.5–7.8 ppm (aromatic protons). Fluorine substituents cause splitting patterns (e.g., doublets for para-F) .
  • HRMS : Confirm molecular ion [M+H]⁺ matching C₁₆H₁₂ClF₄N (calc. 345.06) .
  • FT-IR : Amine N-H stretch (~3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. How can researchers evaluate the compound’s stability under various storage conditions?

  • Protocol : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., oxidation at the amine group). Store in amber vials under inert gas (N₂/Ar) at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?

  • Approach : Use molecular docking (AutoDock Vina) with crystal structures of target proteins (e.g., GSK-3β). Parameterize the trifluoromethyl group’s electrostatic effects using DFT calculations (B3LYP/6-31G*). Validate predictions with SPR (surface plasmon resonance) binding assays .
  • Data Interpretation : Compare docking scores (ΔG) with experimental IC₅₀ values. Note discrepancies due to solvent effects or protein flexibility .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Troubleshooting :
  • Pharmacokinetics : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes). Low bioavailability in vivo may explain reduced efficacy .
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. Fluorine atoms may slow hepatic clearance .

Q. What strategies are effective in synthesizing and isolating stereoisomers or regioisomers of this compound?

  • Stereochemical Control : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Jacobsen’s Mn-salen complexes) during amine formation. Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Regioisomer Identification : Use NOESY NMR to distinguish substituent positions. For example, NOE correlations between aromatic protons and the propan-1-amine chain confirm regiochemistry .

Q. How can researchers design SAR (Structure-Activity Relationship) studies to optimize this compound’s potency and selectivity?

  • SAR Framework :
  • Core Modifications : Replace 4-chloro-3-fluorophenyl with 4-bromo-3-chlorophenyl to assess halogen effects on target binding .
  • Side Chain Variations : Introduce methyl groups on the propan-1-amine chain to evaluate steric hindrance. Measure IC₅₀ shifts in enzyme assays .
    • Selectivity Screening : Test against off-target panels (e.g., CEREP’s BioPrint®) to identify cross-reactivity with unrelated receptors .

Contradiction Analysis and Methodological Pitfalls

Q. Why might crystallographic data conflict with NMR-based structural assignments?

  • Root Cause : Dynamic disorder in crystal lattices (common in flexible amines) can distort bond lengths. Validate via DFT-optimized geometry compared to XRD data. Use SHELXL for refinement, ensuring thermal parameters (B-factors) are within 3–5 Ų for non-hydrogen atoms .

Q. How to address discrepancies in reported biological activity due to impurity profiles?

  • Mitigation : Characterize impurities via LC-MS (e.g., 3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate, a common byproduct). Compare bioactivity of purified vs. crude batches .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a research laboratory?

  • Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid exposure to moisture (risk of HF release from fluorine groups). For spills, neutralize with calcium carbonate and dispose as hazardous waste .

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